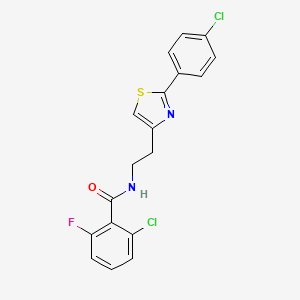
2-chloro-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The obtained intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides was treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Aplicaciones Científicas De Investigación
Environmental Presence and Fate of Halogenated Compounds
Research on various halogenated compounds, such as parabens and chlorophenols, indicates a keen interest in understanding their environmental fate, occurrence, and potential impacts. These studies provide insights into how similar chemicals, including complex halogenated benzamides, might behave in aquatic environments, undergo degradation, or affect ecosystems.
Occurrence in Aquatic Environments : Studies have demonstrated that compounds like parabens, despite being efficiently removed from wastewater, persist in the environment at low concentrations. This persistence underscores the environmental footprint of widely used halogenated compounds, hinting at the importance of monitoring and managing their release into ecosystems (Haman et al., 2015).
Toxicity and Environmental Impact : The toxicity of chlorophenols to both mammalian and aquatic life has been extensively reviewed, highlighting moderate effects that could be considerable upon long-term exposure. Such studies suggest areas of concern for the environmental and health impacts of similar halogenated benzamides (Krijgsheld & Gen, 1986).
Potential Applications in Material Science
Investigations into the structural and functional properties of halogenated compounds have led to the development of materials with specific desirable features, such as improved stability or enhanced performance in various applications.
Synthesis of Complex Molecules : Research into the practical synthesis of halogenated biphenyls showcases the ongoing interest in developing efficient, large-scale production methods for compounds that serve as intermediates in manufacturing materials like non-steroidal anti-inflammatory drugs. This illustrates the potential utility of complex halogenated benzamides in synthesizing new pharmaceuticals or materials (Qiu et al., 2009).
Optoelectronic Materials : The research on quinazolines and pyrimidines for optoelectronic materials indicates a broad interest in incorporating halogenated compounds into π-extended conjugated systems for developing novel optoelectronic materials. This suggests that halogenated benzamides could potentially play a role in the creation of advanced materials for electronic devices (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and anticancer activities .
Mode of Action
Thiazole nucleus compounds have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Similar compounds have been reported to have antimicrobial and anticancer activities, suggesting that they may interfere with the biochemical pathways involved in bacterial growth and cancer cell proliferation .
Result of Action
Similar compounds have been reported to have antimicrobial and anticancer activities, suggesting that they may inhibit bacterial growth and cancer cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Propiedades
IUPAC Name |
2-chloro-N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2OS/c19-12-6-4-11(5-7-12)18-23-13(10-25-18)8-9-22-17(24)16-14(20)2-1-3-15(16)21/h1-7,10H,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXGUJALEOXJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2799547.png)
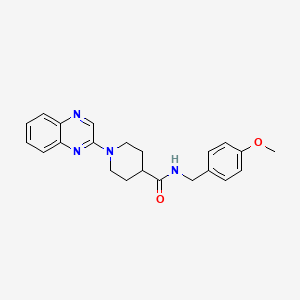
![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2799551.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
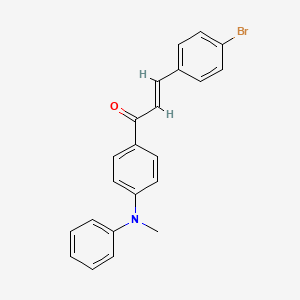
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1,3-benzoxazole](/img/structure/B2799556.png)
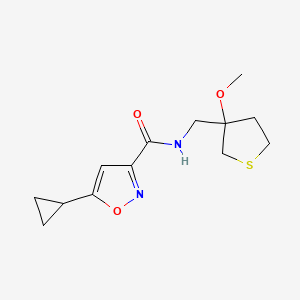
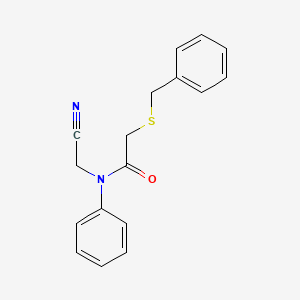

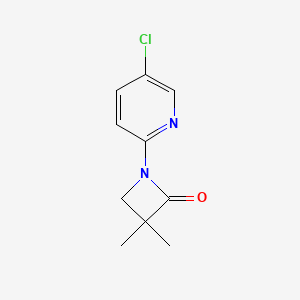
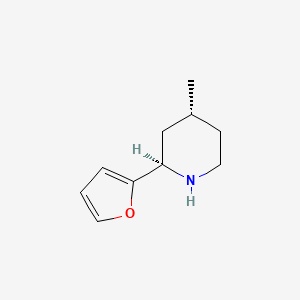
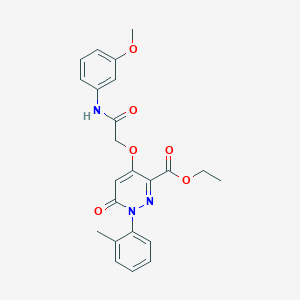
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2799566.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)
